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molecular formula C12H16N2S B8537730 5-Aminomethyl-2-isobutyl-benzothiazole

5-Aminomethyl-2-isobutyl-benzothiazole

Cat. No. B8537730
M. Wt: 220.34 g/mol
InChI Key: XZEWRQSSRGYORN-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Add lithium aluminum hydride (0.78 mL, 0.78 mmol, 1M solution in THF) to 2-isobutyl-benzothiazole-5-carbonitrile (113 mg, 0.52 mmol) in THF (5 mL) and stir for 4 h at room temperature. Add water (0.27 mL), 2N sodium hydroxide (0.27 mL) and water (0.37 mL). Filter the precipitate and wash the filtrate with brine. Dry over Na2SO4 and concentrate in vacuo. Purify the crude mixture by chromatography on silica gel eluting with hexane/EtOAc (1:1) and then 1M ammonia in methanol/dichloromethane (1:9). Purify the polar fraction by SCX chromatography to give the title compound (63 mg, 55%). MS (ES+) m/z: 221 (M+HE).
Quantity
0.78 mL
Type
reactant
Reaction Step One
Name
2-isobutyl-benzothiazole-5-carbonitrile
Quantity
113 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.27 mL
Type
reactant
Reaction Step Two
Quantity
0.27 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.37 mL
Type
reactant
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([C:11]1[S:12][C:13]2[CH:19]=[CH:18][C:17]([C:20]#[N:21])=[CH:16][C:14]=2[N:15]=1)[CH:8]([CH3:10])[CH3:9].O.[OH-].[Na+]>C1COCC1>[NH2:21][CH2:20][C:17]1[CH:18]=[CH:19][C:13]2[S:12][C:11]([CH2:7][CH:8]([CH3:9])[CH3:10])=[N:15][C:14]=2[CH:16]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.78 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
2-isobutyl-benzothiazole-5-carbonitrile
Quantity
113 mg
Type
reactant
Smiles
C(C(C)C)C=1SC2=C(N1)C=C(C=C2)C#N
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.27 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.27 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.37 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the precipitate
WASH
Type
WASH
Details
wash the filtrate with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the crude mixture by chromatography on silica gel eluting with hexane/EtOAc (1:1)
CUSTOM
Type
CUSTOM
Details
Purify the polar fraction by SCX chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC=1C=CC2=C(N=C(S2)CC(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 63 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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